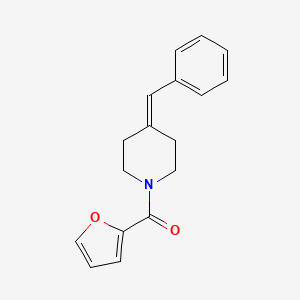![molecular formula C19H23NO2 B7584467 (4-Benzylidenepiperidin-1-yl)-(7-oxabicyclo[2.2.1]heptan-2-yl)methanone](/img/structure/B7584467.png)
(4-Benzylidenepiperidin-1-yl)-(7-oxabicyclo[2.2.1]heptan-2-yl)methanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(4-Benzylidenepiperidin-1-yl)-(7-oxabicyclo[2.2.1]heptan-2-yl)methanone, commonly known as BHOM, is a synthetic compound that has gained significant attention in the scientific community due to its potential as a therapeutic agent. BHOM belongs to the class of compounds known as opioids and has been found to exhibit potent analgesic properties. In recent years, BHOM has been the subject of extensive research aimed at understanding its synthesis, mechanism of action, and potential therapeutic applications.
Wirkmechanismus
BHOM acts on the opioid receptors in the brain and spinal cord, which are responsible for the regulation of pain perception. The compound binds to these receptors, leading to the activation of a cascade of events that ultimately results in the inhibition of pain signals. BHOM has been found to be highly selective for the mu-opioid receptor, which is the primary target for most opioid analgesics.
Biochemical and Physiological Effects:
BHOM has been shown to produce a range of biochemical and physiological effects. In addition to its analgesic and anti-inflammatory properties, BHOM has been found to produce sedative effects, which could make it useful for the treatment of anxiety and sleep disorders. The compound has also been found to produce respiratory depression, which is a common side effect of opioid analgesics.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of BHOM is its high potency, which makes it useful for in vitro studies that require a small amount of compound. In addition, the compound has a well-defined mechanism of action, which makes it useful for studying the opioid receptor system. However, one limitation of BHOM is its potential for abuse, which could make it difficult to use in clinical studies.
Zukünftige Richtungen
There are several future directions for research on BHOM. One area of interest is the development of analogs that exhibit improved selectivity and reduced side effects. Another area of interest is the development of formulations that allow for controlled release of the compound, which could improve its efficacy and reduce its potential for abuse. Finally, there is a need for further studies aimed at understanding the long-term effects of BHOM on the body, particularly with regard to its potential for addiction and tolerance.
Synthesemethoden
BHOM can be synthesized through a multi-step process that involves the reaction of piperidine with benzaldehyde, followed by the reaction of the resulting compound with 2,5-dioxabicyclo[2.2.1]heptane-2,6-dione. The final product, BHOM, is obtained through a series of purification steps. The synthesis of BHOM has been optimized to yield a high purity product that can be used for both in vitro and in vivo studies.
Wissenschaftliche Forschungsanwendungen
BHOM has been the subject of extensive research aimed at understanding its potential as a therapeutic agent. The compound has been found to exhibit potent analgesic properties, making it a promising candidate for the treatment of pain. In addition, BHOM has been shown to have anti-inflammatory properties, which could make it useful for the treatment of conditions such as arthritis.
Eigenschaften
IUPAC Name |
(4-benzylidenepiperidin-1-yl)-(7-oxabicyclo[2.2.1]heptan-2-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23NO2/c21-19(17-13-16-6-7-18(17)22-16)20-10-8-15(9-11-20)12-14-4-2-1-3-5-14/h1-5,12,16-18H,6-11,13H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DKUBDCZZDGRJEK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2C(CC1O2)C(=O)N3CCC(=CC4=CC=CC=C4)CC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![5-[(5,6-Dimethyl-1-benzofuran-2-yl)methylamino]-1-methylpiperidin-2-one](/img/structure/B7584406.png)
![3-Azaspiro[5.5]undecan-3-yl-(5-chloropyrimidin-4-yl)methanone](/img/structure/B7584409.png)

![N-methyl-1-[1-(3-phenylpropanoyl)pyrrolidin-2-yl]methanesulfonamide](/img/structure/B7584423.png)


![Azocan-1-yl-[2-(1-methoxyethyl)-4-methyl-1,3-thiazol-5-yl]methanone](/img/structure/B7584439.png)

![N-[1-(7-fluoroquinolin-2-yl)piperidin-3-yl]acetamide](/img/structure/B7584482.png)
![N-[1-(5-bromopyridin-2-yl)piperidin-3-yl]acetamide](/img/structure/B7584485.png)

![N-[1-(5-chloro-2-cyanophenyl)piperidin-3-yl]acetamide](/img/structure/B7584501.png)